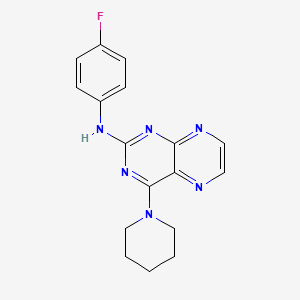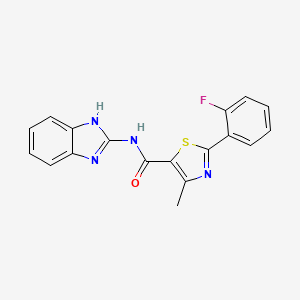![molecular formula C18H21ClN2O3 B12189235 (5-Chloro-3-methyl-1-benzofuran-2-yl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone](/img/structure/B12189235.png)
(5-Chloro-3-methyl-1-benzofuran-2-yl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-3-methyl-1-benzofuran-2-yl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring substituted with a chlorine and a methyl group, as well as a spirocyclic structure containing an oxa-diazaspirodecane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-methyl-1-benzofuran-2-yl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by chlorination and methylation. The spirocyclic structure is then introduced through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-3-methyl-1-benzofuran-2-yl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-3-methyl-1-benzofuran-2-yl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound may serve as a lead compound for developing new therapeutic agents. Its ability to interact with specific molecular targets could lead to treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5-Chloro-3-methyl-1-benzofuran-2-yl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. Understanding the precise molecular pathways involved is crucial for elucidating its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- Thiosulfate
(5-Chloro-3-methyl-1-benzofuran-2-yl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone: shares structural similarities with other benzofuran derivatives and spirocyclic compounds.
Uniqueness
The uniqueness of (5-Chloro-3-methyl-1-benzofuran-2-yl)(8-methyl-1-oxa-4,8-diazaspiro[45]dec-4-yl)methanone lies in its combined benzofuran and spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H21ClN2O3 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
(5-chloro-3-methyl-1-benzofuran-2-yl)-(8-methyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)methanone |
InChI |
InChI=1S/C18H21ClN2O3/c1-12-14-11-13(19)3-4-15(14)24-16(12)17(22)21-9-10-23-18(21)5-7-20(2)8-6-18/h3-4,11H,5-10H2,1-2H3 |
InChI Key |
YUWBUUTWPKVFHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N3CCOC34CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B12189154.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole](/img/structure/B12189163.png)

![(4E)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-1-(3-methoxypropyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12189167.png)

![N-(4-bromophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B12189182.png)
![5-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12189186.png)
![N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine](/img/structure/B12189194.png)
![6-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B12189202.png)
![(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12189209.png)
![N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B12189222.png)
![2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate](/img/structure/B12189228.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-cyclooctylacetamide](/img/structure/B12189229.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12189239.png)
